4-(3-Chloro-4-fluorophenyl)thiophenol
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Overview
Description
4-(3-Chloro-4-fluorophenyl)thiophenol is an organic compound with the molecular formula C12H8ClFS. It is characterized by the presence of a thiophenol group attached to a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of 4-(3-Chloro-4-fluorophenyl)thiophenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiophenol group to a thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)thiophenol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and other conditions related to melanin overproduction.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-fluorophenyl)thiophenol
- 3-Chloro-4-fluorophenol
- 4-Fluorophenylthiol
Uniqueness
4-(3-Chloro-4-fluorophenyl)thiophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different inhibitory activities or chemical behaviors, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFS/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEUEXJWKBPJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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